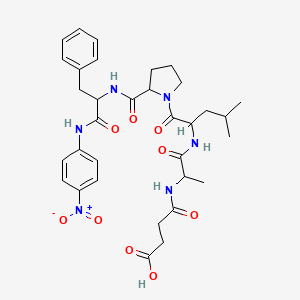
Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA, also known as N-Succinyl-DL-alanyl-DL-leucyl-DL-prolyl-DL-phenylalanine p-nitroanilide, is a chromogenic substrate used primarily in enzymatic assays. This compound is particularly useful for detecting and measuring the activity of proteolytic enzymes such as elastase, chymotrypsin, and cathepsin G. Upon enzymatic cleavage, it releases p-nitroaniline, which can be quantified colorimetrically due to its yellow color.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA involves several steps, starting with the protection of amino groups and the sequential coupling of amino acids. The succinyl group is introduced to increase the solubility and stability of the substrate. The final step involves the coupling of p-nitroaniline to the peptide chain. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized to obtain a stable powder form.
Analyse Des Réactions Chimiques
Types of Reactions
Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically.
Common Reagents and Conditions
Reagents: Proteolytic enzymes (e.g., elastase, chymotrypsin, cathepsin G)
Conditions: Aqueous buffer solutions at physiological pH (7.4), temperature around 37°C
Major Products
The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which is yellow and can be measured spectrophotometrically.
Applications De Recherche Scientifique
Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of proteolytic enzymes like elastase, chymotrypsin, and cathepsin G.
Biological Studies: Used to study enzyme kinetics and inhibition in various biological samples, including blood and tissue extracts.
Medical Research: Helps in the diagnosis of diseases related to protease activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Industrial Applications: Employed in the quality control of enzyme preparations in the pharmaceutical and biotechnology industries.
Mécanisme D'action
The mechanism of action of Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA involves its hydrolysis by specific proteolytic enzymes. The succinyl group enhances the solubility and stability of the substrate, allowing it to interact effectively with the enzyme’s active site. The enzyme cleaves the peptide bond, releasing p-nitroaniline, which can be quantified colorimetrically. This process helps in determining the enzyme’s activity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used for similar enzymatic assays.
N-Succinyl-Ala-Ala-Pro-Leu-pNA: Used for detecting different proteolytic enzymes with slight variations in specificity.
Uniqueness
Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA is unique due to its specific sequence of amino acids, which provides a distinct substrate for certain proteolytic enzymes. The presence of the succinyl group enhances its solubility and stability, making it a preferred choice for various enzymatic assays .
Propriétés
IUPAC Name |
4-[[1-[[4-methyl-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N6O9/c1-20(2)18-26(37-30(43)21(3)34-28(40)15-16-29(41)42)33(46)38-17-7-10-27(38)32(45)36-25(19-22-8-5-4-6-9-22)31(44)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNLNVHDRHWWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
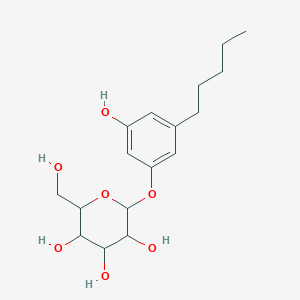
![[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12319538.png)
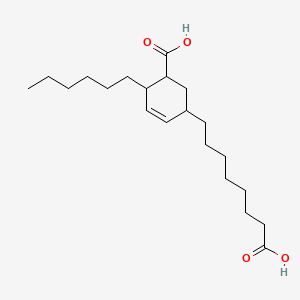
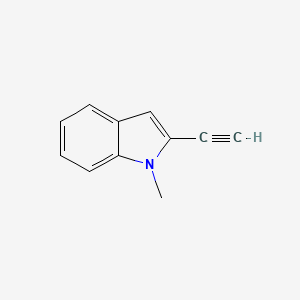
![6-[(3-Chloro-2-fluorophenyl)Methyl]-7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxyMethyl)-2-Methylpropyl]](/img/structure/B12319553.png)
![methyl 3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate](/img/no-structure.png)
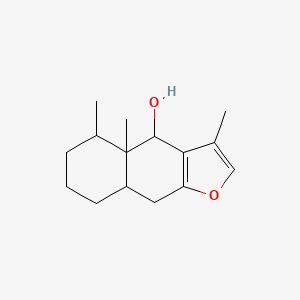
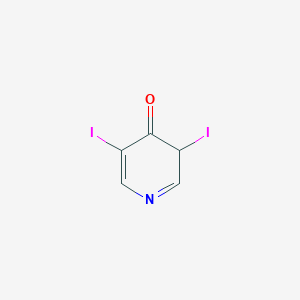
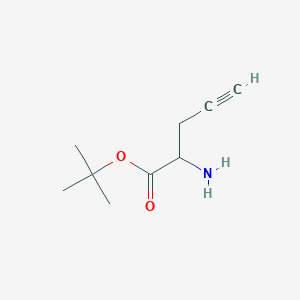
![1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12319591.png)
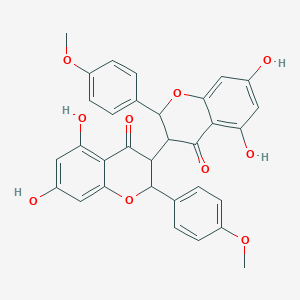
![Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B12319597.png)
